molecular formula C10H24Cl2N2 B1424703 N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride CAS No. 614746-18-8

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424703
CAS No.: 614746-18-8
M. Wt: 243.21 g/mol
InChI Key: RSKVSNAYZCFQBS-UHFFFAOYSA-N
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Description

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is a high-purity chemical reagent supplied with a documented purity of 95% . This compound features a piperidine moiety, a privileged structure in medicinal chemistry that is frequently utilized in the design and synthesis of bioactive molecules. The piperidine scaffold is a common feature in compounds investigated for their interaction with central nervous system targets . This dihydrochloride salt form offers enhanced stability and solubility for various experimental applications. The molecular structure, which includes a flexible ethanamine chain, makes it a valuable intermediate for constructing more complex molecules. Piperidine-based structures are of significant interest in pharmacological research, particularly in the development of compounds that modulate protein-protein interactions and enzyme activity . Researchers can employ this building block in structure-activity relationship (SAR) studies, lead optimization, and the exploration of new chemical entities for various research applications. The product is accompanied by comprehensive quality control documentation. It is essential to note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKVSNAYZCFQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of ethylamine with 4-piperidinylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various disorders:

  • Muscarinic Receptor Antagonism : This compound has been identified as a potential antagonist for muscarinic receptors, which are implicated in numerous neurological conditions such as anxiety, psychosis, and migraine. Patents indicate its use in treating these disorders by modulating receptor activity .
  • Histone Acetyltransferase Inhibition : Recent studies have shown that derivatives of this compound can inhibit histone acetyltransferases (HATs), which play crucial roles in gene regulation and are linked to cancer progression. For instance, compounds with similar structures exhibited varying degrees of inhibitory activity against HATs, suggesting potential applications in cancer therapeutics .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving acetylcholine. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Inhibition Studies : A study demonstrated that derivatives containing the piperidine moiety showed significant inhibitory effects on histone acetyltransferases, highlighting their potential in cancer treatment .
  • Neuropharmacological Effects : Animal models have indicated that compounds similar to this compound exhibit anxiolytic effects, suggesting potential therapeutic uses for anxiety disorders.
  • Synthesis Pathways : Research has detailed synthetic routes for producing this compound efficiently, emphasizing its role as a precursor for more complex pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. It may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine Dihydrochloride

  • Structure : Replaces the piperidine ring with a 5-membered pyrrolidine ().
  • Molecular Weight : 229.19 g/mol (vs. 255.23 g/mol for the target compound).
  • Key Differences :
    • Basicity : Pyrrolidine’s smaller ring reduces nitrogen’s pKa compared to piperidine, affecting protonation and receptor binding.
    • Steric Effects : Increased ring strain in pyrrolidine may limit interactions with planar binding pockets.
    • Applications : Likely distinct pharmacokinetics due to altered solubility and metabolic stability .

N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine Dihydrochloride

  • Structure : Substitutes ethanamine with cyclohexanamine (bulky aliphatic group) ().
  • Molecular Weight : 297.31 g/mol (vs. 255.23 g/mol).
  • Conformational Flexibility: Rigid cyclohexane may restrict rotational freedom, altering binding kinetics. Synthesis Challenges: Higher molecular complexity could impact yield and purification .

Ethyl 4-ANPP (Hydrochloride)

  • Structure : Contains phenethyl and phenylpiperidine groups ().
  • Molecular Weight : 381.4 g/mol (vs. 255.23 g/mol).
  • Key Differences: Pharmacological Role: Precursor to synthetic opioids (e.g., fentanyl) due to aromatic substituents. Receptor Affinity: Enhanced μ-opioid receptor binding compared to non-aromatic analogs. Regulatory Status: Controlled substance in many jurisdictions, unlike the target compound .

N-Ethyl-N-methylethanamine Hydrochloride

  • Structure : Simplest analog, lacking cyclic amines ().
  • Molecular Weight : 123.6 g/mol (vs. 255.23 g/mol).
  • Key Differences: Basicity: Higher pKa due to absence of electron-withdrawing cyclic amines. Metabolism: Rapid renal clearance due to smaller size and lack of complex functional groups. Applications: Limited to basic amine chemistry or as a synthetic intermediate .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride C₁₁H₂₄Cl₂N₂ 255.23 Piperidine, ethyl, ethanamine CNS receptor modulation
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride C₁₀H₂₂Cl₂N₂ 229.19 Pyrrolidine, ethyl, ethanamine Altered receptor binding
N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride C₁₄H₃₀Cl₂N₂ 297.31 Piperidine, cyclohexanamine Enhanced lipophilicity
Ethyl 4-ANPP (Hydrochloride) C₂₁H₂₈Cl₂N₂ 381.4 Phenylpiperidine, phenethyl Opioid precursor
N-Ethyl-N-methylethanamine hydrochloride C₅H₁₄ClN 123.6 Ethyl, methyl Basic amine chemistry

Biological Activity

N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride, often referred to in the literature as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an ethyl and a piperidin-4-ylmethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₀H₁₈N₂·2HCl
  • Molecular Weight : 239.18 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is known to modulate the activity of various receptors, particularly those associated with the central nervous system (CNS). The mechanism includes:

  • Receptor Binding : The compound binds to specific neurotransmitter receptors, influencing their activity and thereby affecting neurotransmission.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, which can alter levels of neurotransmitters such as serotonin and dopamine.

Neurotransmitter Modulation

Research indicates that derivatives of piperidine, including this compound, play crucial roles in modulating neurotransmitter systems. For instance:

  • Acetylcholinesterase Inhibition : Some studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, potentially leading to increased levels of this neurotransmitter and enhanced cholinergic signaling .

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For example:

  • MIC Values : Some studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Inhibition Studies : A study evaluated the structure-activity relationship (SAR) of various piperidine-based compounds, revealing that modifications to the piperidine ring significantly affected their inhibitory potency against certain enzymes, with some compounds showing IC50 values as low as 620 nM against histone acetyltransferase p300 .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival .
  • Therapeutic Applications : The potential for therapeutic applications in treating conditions like Alzheimer's disease has been highlighted due to their ability to inhibit AChE and butyrylcholinesterase (BuChE), which are critical in managing cholinergic deficits associated with this condition .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInhibits AChE leading to increased acetylcholine levels
Antimicrobial ActivityExhibits antibacterial properties with MIC values <0.025 mg/mL
Neuroprotective EffectsModulates oxidative stress pathways

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the presence of ethyl, piperidinyl, and methyl groups. Chemical shifts for piperidine protons typically appear between δ 1.5–3.0 ppm, while ethyl groups resonate near δ 1.0–1.5 ppm (quaternary carbons at ~50–60 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity ≥98%, as validated for structurally similar dihydrochloride salts .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z 381.4 (C21H28N2·2HCl) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to maintain stability ≥5 years. Avoid exposure to moisture to prevent hygroscopic degradation .
  • Safety Protocols : Treat as hazardous; use PPE (gloves, goggles) to prevent inhalation, skin contact, or ingestion. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures, including rinsing affected areas with water for 15 minutes .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Stepwise Alkylation : React piperidin-4-ylmethanamine with ethyl bromide in the presence of a base (e.g., K2CO3) to introduce ethyl groups. Purify intermediates via recrystallization or column chromatography .
  • Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Confirm stoichiometry via elemental analysis .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions when determining the compound’s 3D structure?

  • Methodological Answer :

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. Validate hydrogen-bonding networks and chloride ion positioning via difference Fourier maps .
  • Twinned Data Handling : For twinned crystals, apply the Hooft parameter or TwinRotMat in SHELXL to refine twin laws and improve R-factor convergence .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to detect analogs like despropionyl fentanyl (a structural relative). Compare retention times and fragmentation patterns against reference standards (e.g., Cayman Chemical’s Impurity F) .
  • Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d6) enhances sensitivity for impurities at <0.1% levels .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC: acidic conditions may hydrolyze the piperidine ring, while alkaline conditions promote ethyl group cleavage .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, activation energy (Ea) calculations from accelerated stability data can extrapolate degradation rates at 25°C .

Q. What pharmacological assays are suitable for studying this compound’s receptor interactions?

  • Methodological Answer :

  • Radioligand Binding Assays : Use <sup>3</sup>H-labeled analogs to assess affinity for opioid or sigma receptors, given structural similarities to fentanyl derivatives. Include negative controls (e.g., naloxone) to validate specificity .
  • Functional Assays : Measure cAMP inhibition in CHO cells expressing μ-opioid receptors. EC50 values can indicate partial vs. full agonist activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride
Reactant of Route 2
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

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